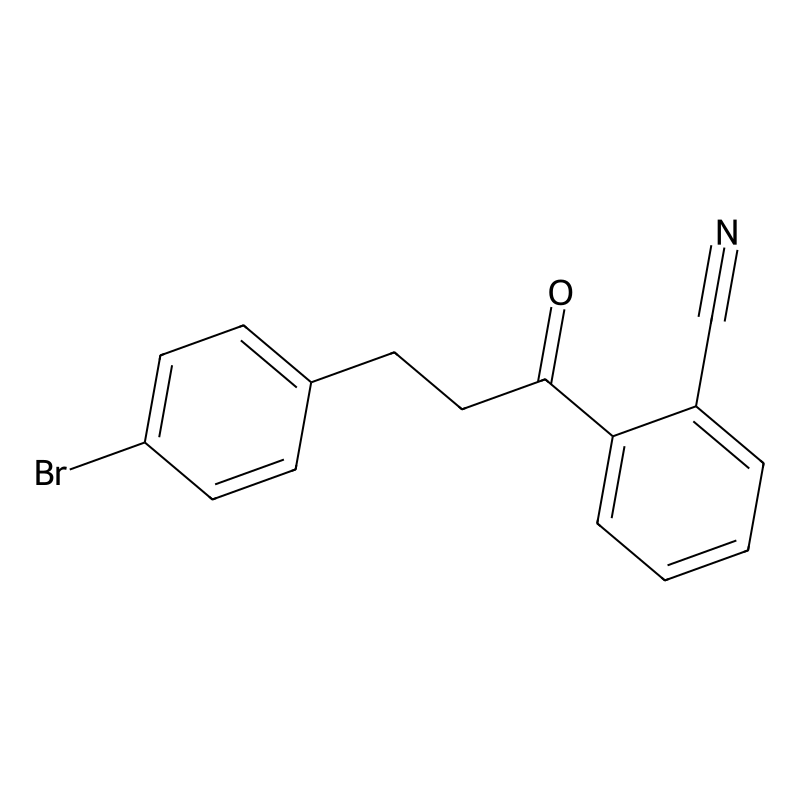

2-(3-(4-Bromophenyl)propanoyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Liquid Crystal Polymers

Field: Materials Science

Methods: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers.

Antimicrobial and Antiproliferative Agents

Field: Pharmacology

Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity.

2-(3-(4-Bromophenyl)propanoyl)benzonitrile is an organic compound characterized by its unique structural features, which include a bromophenyl group, a propanoyl moiety, and a benzonitrile unit. Its molecular formula is , and it has a molecular weight of approximately 314.18 g/mol. The compound's structure can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which help elucidate its functional groups and molecular configuration. The presence of the bromine atom enhances its reactivity, making it a compound of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 2-(3-(4-Bromophenyl)propanoyl)benzonitrile is influenced by the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The compound can undergo several types of reactions, including:

- Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic aromatic substitution reactions on the aromatic rings.

- Nucleophilic Substitution: The carbonyl group in the propanoyl moiety can undergo nucleophilic attack.

- Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to yield alcohols.

Preliminary studies suggest that 2-(3-(4-Bromophenyl)propanoyl)benzonitrile may interact with specific biological targets, such as enzymes or receptors involved in cell proliferation or apoptosis. These interactions could potentially lead to therapeutic applications in treating various diseases. Further investigations using techniques like molecular docking and enzyme kinetics are necessary to elucidate its pharmacological properties.

The synthesis of 2-(3-(4-Bromophenyl)propanoyl)benzonitrile can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of 4-bromobenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

- Nitrile Formation: The introduction of the cyano group can be accomplished through nucleophilic substitution using sodium cyanide or potassium cyanide under appropriate conditions.

2-(3-(4-Bromophenyl)propanoyl)benzonitrile has potential applications in various fields, including:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Pharmacology: Its unique structure may contribute to its effectiveness in drug development and therapeutic applications.

- Material Science: It may be utilized in the synthesis of novel materials due to its unique chemical properties.

Interaction studies involving 2-(3-(4-Bromophenyl)propanoyl)benzonitrile are crucial for understanding its mechanisms of action. These studies could focus on:

- Binding Affinity: Investigating how the compound binds to specific receptors or enzymes.

- Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Therapeutic Efficacy: Evaluating its effectiveness in biological assays related to disease models.

Several compounds share structural similarities with 2-(3-(4-Bromophenyl)propanoyl)benzonitrile. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Bromobenzoylacetonitrile | 0.90 | Contains a bromobenzoyl moiety; potential for different reactivity due to acetonitrile group |

| 4-Bromophenylacetic acid | 0.85 | Features a bromophenyl group; exhibits anti-inflammatory properties |

| 3-(4-Bromophenyl)-3'-cyanopropiophenone | 0.85 | Contains both bromophenyl and cyanide; known for its antiviral activity |

These compounds vary in their reactivity profiles and biological activities, highlighting the uniqueness of 2-(3-(4-Bromophenyl)propanoyl)benzonitrile due to its specific functional groups and potential applications.